TNBT Diformazan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TNBT Diformazan: is a chemical compound known for its intense color and its use in various biochemical assays. It is derived from the reduction of nitro-blue tetrazolium (NBT) and is often used as a histochemical marker. The compound is characterized by its deep yellow-red color and is commonly used in biological and chemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of TNBT Diformazan typically involves the reduction of nitro-blue tetrazolium (NBT) in the presence of reducing agents such as NADPH. The reaction conditions often include the use of aldehyde-treated tissues, where the catalytic activity of nitric oxide synthase (NOS) promotes the reduction of NBT to diformazan .

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: TNBT Diformazan primarily undergoes reduction reactions. The reduction of NBT to this compound is facilitated by the presence of reducing agents such as NADPH and S-nitrosothiols .

Common Reagents and Conditions:

Reducing Agents: NADPH, S-nitrosothiols

Reaction Conditions: Presence of nitric oxide synthase (NOS), aldehyde-treated tissues

Major Products: The major product of the reduction of NBT is this compound, which is characterized by its deep yellow-red color .

Applications De Recherche Scientifique

Analytical Chemistry

Colorimetric Reagent

TNBT diformazan serves as a powerful colorimetric reagent for detecting metal ions and nitro compounds. Its ability to form stable complexes enables precise measurements in water quality testing and environmental samples.

| Application | Method | Results |

|---|---|---|

| Detection of metal ions | Colorimetric analysis | High sensitivity and specificity in environmental samples |

| Nitro compound detection | Spectrophotometry | Reliable identification of nitro compounds |

Biochemistry

Enzyme Activity Assays

In biochemistry, this compound is utilized to evaluate enzyme activities, particularly in studies related to oxidative stress. It helps researchers understand cellular responses to environmental changes.

Pharmaceutical Development

Drug Formulation

this compound is employed in drug formulation processes, particularly for developing anti-cancer agents. Its unique properties can enhance the efficacy of therapeutic compounds.

| Application | Methodology | Outcomes |

|---|---|---|

| Anti-cancer agent formulation | Synthesis and biological evaluation | Improved therapeutic efficacy observed in preclinical studies |

Material Science

Advanced Material Synthesis

In material science, this compound is used to synthesize advanced materials such as polymers and nanocomposites. Its incorporation can significantly improve the mechanical and thermal properties of these materials.

| Material Type | Enhancement Method | Benefits |

|---|---|---|

| Polymers | Composite synthesis | Increased durability and thermal stability |

| Nanocomposites | Functionalization | Enhanced electrical and mechanical properties |

Environmental Monitoring

Contamination Assessment

this compound plays a crucial role in assessing soil and sediment contamination. Its sensitivity to pollutants allows for effective monitoring and remediation strategies.

| Application Area | Detection Method | Effectiveness |

|---|---|---|

| Soil contamination | Colorimetric assays | High sensitivity to various pollutants |

| Sediment analysis | Spectrophotometric methods | Effective identification of contaminants |

Case Study 1: Enzyme Activity in Polymorphonuclear Leukocytes

A study demonstrated the use of this compound in detecting superoxide anion localization in polymorphonuclear leukocytes through the reduction of nitroblue tetrazolium . The results indicated its effectiveness as a histochemical marker.

Case Study 2: Modification by S-nitrosothiols

Research examining the interaction between S-nitrosothiols and TNBT revealed that these modifications significantly affect the reduction potential of TNBT, facilitating its conversion to diformazan under specific conditions . This finding has implications for understanding nitric oxide signaling pathways.

Mécanisme D'action

The mechanism of action of TNBT Diformazan involves its reduction from nitro-blue tetrazolium (NBT) in the presence of reducing agents such as NADPH and S-nitrosothiols. The catalytic activity of nitric oxide synthase (NOS) promotes the reduction of NBT to diformazan, which is then visualized as a deep yellow-red color in histochemical assays .

Comparaison Avec Des Composés Similaires

Nitro-blue tetrazolium (NBT): The precursor to TNBT Diformazan, used in similar biochemical assays.

Tetranitroblue tetrazolium (TNBT): Another tetrazolium compound used in histochemical staining.

Uniqueness: this compound is unique due to its intense color and its specific use in detecting nitric oxide synthase (NOS) activity in biological tissues. Its ability to form a deep yellow-red color upon reduction makes it a valuable tool in various biochemical and histochemical assays .

Activité Biologique

TNBT Diformazan, chemically known as 1,2-bis(4-nitrophenyl)-2-(4-nitrophenyl)hydrazine, is a significant compound in biochemical research, particularly noted for its role as a histochemical marker for nitric oxide synthase (NOS) activity. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and the underlying mechanisms that contribute to its biological significance.

This compound is derived from the reduction of nitro-blue tetrazolium (NBT), a process catalyzed by various biological systems, including NOS. The general reaction can be summarized as follows:

This transformation is crucial in histochemistry, where this compound precipitates as an insoluble product that can be visualized under microscopy. The synthesis typically involves the addition of S-nitrosothiols to solutions containing NBT and NADPH, leading to rapid formation of diformazan in both the presence and absence of paraformaldehyde .

Biological Activity

The primary biological activity of this compound is linked to its role in oxidative stress and nitric oxide signaling pathways. It serves as a marker for the presence of NOS activity in tissues, which is vital for understanding various physiological and pathological processes.

- Nitric Oxide Synthase Activity : this compound formation is closely associated with NOS activity. Studies indicate that the catalytic action of NOS promotes NADPH-dependent reduction of NBT to diformazan. However, alternative hypotheses suggest that other NO-containing factors may also facilitate this reaction .

- Interaction with S-Nitrosothiols : Research shows that S-nitrosothiols can modify both NBT and TNBT, altering their reduction potential. This interaction enhances the ability of NADPH to reduce NBT to diformazan, emphasizing the compound's role in cellular signaling pathways .

Applications

This compound has diverse applications across various fields:

- Histochemistry : As a histochemical marker for NOS, this compound allows for visual detection of nitric oxide production in tissue samples.

- Biochemical Assays : It is utilized in assays measuring enzyme activity related to nitric oxide production, providing insights into oxidative stress responses.

- Research on Nitric Oxide Signaling : The compound aids in studying the implications of nitric oxide in various biological processes, including vascular regulation and neurotransmission.

Case Studies

Several studies have demonstrated the effectiveness of this compound in various experimental setups:

- Detection of Nitric Oxide Production : A study utilized this compound to visualize nitric oxide production in neuronal tissues. The results indicated a strong correlation between NOS activity and diformazan formation, validating its use as a reliable marker .

- Oxidative Stress Research : In another case study focusing on oxidative stress, researchers employed this compound to assess the impact of different antioxidants on nitric oxide levels in cultured cells. The findings revealed significant reductions in diformazan formation when antioxidants were administered, suggesting protective effects against oxidative damage .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

Propriétés

Numéro CAS |

19333-63-2 |

|---|---|

Formule moléculaire |

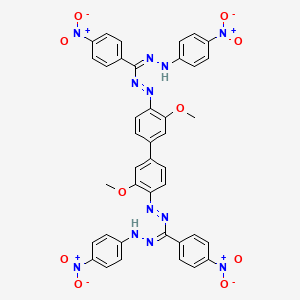

C40H30N12O10 |

Poids moléculaire |

838.7 g/mol |

Nom IUPAC |

N-[2-methoxy-4-[3-methoxy-4-[[(E)-N-(4-nitroanilino)-C-(4-nitrophenyl)carbonimidoyl]diazenyl]phenyl]phenyl]imino-4-nitro-N'-(4-nitroanilino)benzenecarboximidamide |

InChI |

InChI=1S/C40H30N12O10/c1-61-37-23-27(7-21-35(37)43-47-39(25-3-13-31(14-4-25)49(53)54)45-41-29-9-17-33(18-10-29)51(57)58)28-8-22-36(38(24-28)62-2)44-48-40(26-5-15-32(16-6-26)50(55)56)46-42-30-11-19-34(20-12-30)52(59)60/h3-24,41-42H,1-2H3/b45-39+,46-40+,47-43?,48-44? |

Clé InChI |

SDKSRZQMARNUEW-SAORWRKWSA-N |

SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])OC)N=NC(=NNC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-] |

SMILES isomérique |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=C(C=C4)[N+](=O)[O-])OC)N=N/C(=N/NC5=CC=C(C=C5)[N+](=O)[O-])/C6=CC=C(C=C6)[N+](=O)[O-] |

SMILES canonique |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])OC)N=NC(=NNC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.